molecular formula C16H26N2 B5716700 (cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine

(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine

カタログ番号 B5716700
分子量: 246.39 g/mol
InChIキー: KQFMXAMPXFPZGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action, physiological effects, and potential applications in medicine.

作用機序

(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine is a potent agonist of both the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system. Activation of these receptors by (cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine leads to a variety of physiological effects, including modulation of pain, inflammation, and mood. It has also been shown to have effects on other neurotransmitter systems, such as the serotonin and dopamine systems, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine has been shown to have a variety of biochemical and physiological effects, including modulation of pain, inflammation, and mood. It has also been shown to have effects on other neurotransmitter systems, such as the serotonin and dopamine systems, which may contribute to its anxiolytic and antidepressant properties. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.

実験室実験の利点と制限

One advantage of (cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine for lab experiments is its potency and selectivity for the CB1 and CB2 cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. However, one limitation is its potential for off-target effects on other neurotransmitter systems, which may complicate interpretation of results.

将来の方向性

There are several potential future directions for research on (cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine. One area of interest is its potential for use in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's. Another area of interest is its potential for use in treating anxiety and depression, which are common psychiatric disorders. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects, as well as its safety and efficacy in humans.

合成法

The synthesis of (cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine involves several steps, starting with the condensation of 4-(dimethylamino)benzaldehyde with cyclopropylmethylamine to form the corresponding imine. This is followed by reduction of the imine with sodium borohydride, and subsequent alkylation of the resulting amine with 1-bromo-3-(4-methoxyphenyl)propane to form the final product.

科学的研究の応用

(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including pain, inflammation, anxiety, and neurodegenerative diseases. In preclinical studies, it has been shown to have analgesic and anti-inflammatory effects, as well as anxiolytic and antidepressant properties. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.

特性

IUPAC Name

4-[[cyclopropylmethyl(propyl)amino]methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-4-11-18(12-14-5-6-14)13-15-7-9-16(10-8-15)17(2)3/h7-10,14H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFMXAMPXFPZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。